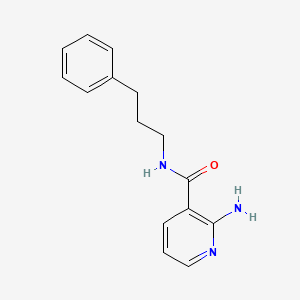

2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c16-14-13(9-5-10-17-14)15(19)18-11-4-8-12-6-2-1-3-7-12/h1-3,5-7,9-10H,4,8,11H2,(H2,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLXPGOELANJOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=C(N=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-amino-3-pyridinecarboxylic acid with 3-phenylpropylamine under appropriate conditions to form the desired amide bond . The reaction typically requires a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide linkage. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives under strong oxidizing conditions.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyridine carboxamides, including 2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide, exhibit promising anticancer properties. A study demonstrated that modifications of pyridine derivatives can lead to selective inhibition of cancer cell proliferation, particularly against specific cancer types such as breast and prostate cancer. The structure-activity relationship (SAR) studies highlighted the importance of the 3-phenylpropyl substituent in enhancing cytotoxicity against cancer cells while minimizing toxicity to normal cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. In vitro assays revealed that certain derivatives possess significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Biochemical Applications

Enzyme Inhibition

this compound has been studied as a potential inhibitor of various enzymes involved in metabolic pathways. For instance, its role as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) has been investigated. This enzyme is crucial in lipid metabolism and signaling pathways related to inflammation and pain. The compound's ability to inhibit NAPE-PLD could provide insights into developing analgesics with fewer side effects compared to conventional pain medications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated selective cytotoxicity against breast cancer cell lines with low toxicity to normal cells. |

| Study 2 | Antimicrobial Properties | Showed significant inhibition of both Gram-positive and Gram-negative bacteria, suggesting potential as a new antibiotic agent. |

| Study 3 | Enzyme Inhibition | Identified as a potent inhibitor of NAPE-PLD, with implications for pain management therapies. |

Mechanism of Action

The mechanism of action of 2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The amino group and the carboxamide moiety allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyridine-3-Carboxamides with Varied N-Substituents

- 5-Bromo-N-(3-phenylpropyl)pyridine-3-carboxamide (851209-81-9): This analog substitutes the 2-amino group with a bromine atom at the pyridine’s 5-position.

- The reduced alkyl chain length and absence of a phenyl group may diminish lipophilicity, impacting membrane permeability .

Heterocyclic-Fused Pyridine Carboxamides

- 3-Amino-N-methylthieno[2,3-b]pyridine-2-carboxamide (24): Replacing the pyridine ring with a thieno[2,3-b]pyridine scaffold introduces a sulfur atom, enhancing electronic diversity. This modification could influence metabolic stability or target selectivity, as seen in similar thienopyridine derivatives .

- LY2033298 (3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide): This compound demonstrates how chloro, methoxy, and methyl substituents on a thienopyridine core can optimize pharmacokinetic profiles, suggesting that analogous modifications on pyridine-3-carboxamides might enhance bioactivity .

Fluorinated Pyridine-3-Carboxamides

- Difluoromethyl-Substituted Indanyl Pyridine-3-Carboxamides (A.3.33–A.3.39): These analogs incorporate difluoromethyl groups and indane rings, significantly increasing steric bulk and electron-withdrawing properties. Such modifications are often employed to improve metabolic resistance and target binding, contrasting with the amino and phenylpropyl groups in the target compound .

Biological Activity

The compound 2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with an amino group and a phenylpropyl chain, which is crucial for its biological interactions.

Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms, including:

- Inhibition of Enzymatic Activity : Many pyridine derivatives act as enzyme inhibitors, impacting pathways such as cell proliferation and apoptosis.

- Modulation of Protein Interactions : The presence of the phenyl group can enhance binding affinity to target proteins, affecting their functional dynamics.

Anticancer Activity

Studies have demonstrated that derivatives of pyridine carboxamides can exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 20.1 |

| Related Compound A | KB-V1 | 14.0 |

| Related Compound B | HL60 | 0.69 |

These findings suggest that the compound may interfere with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) formation, leading to increased cytotoxicity in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Analogous compounds have shown selective activity against pathogens like Chlamydia trachomatis, indicating that structural modifications can enhance selectivity and potency against specific bacterial strains .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the phenyl ring and the pyridine nitrogen in modulating biological activity. For example:

- Electron-Withdrawing Groups : The introduction of groups like -CF₃ or -NO₂ at specific positions enhances the inhibitory activity against targets such as FOXM1, a transcription factor involved in cancer progression.

- Hydrophobic Interactions : The length and branching of the alkyl chains impact lipophilicity, influencing absorption and bioavailability.

Case Studies

- In Vitro Studies : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 20.1 µM. The mechanism was linked to ROS generation leading to apoptosis .

- Animal Models : In vivo studies using murine models showed that similar compounds could reduce tumor growth significantly when administered at optimized doses, suggesting potential for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2-amino-N-(3-phenylpropyl)pyridine-3-carboxamide, and how can computational methods optimize reaction pathways?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with pyridine ring functionalization followed by coupling with the phenylpropylamine moiety. Computational tools like quantum chemical calculations (e.g., DFT) can predict reaction intermediates and transition states, reducing trial-and-error experimentation. For example, reaction path search methods (e.g., ICReDD’s workflow) integrate computational and experimental data to identify optimal conditions, such as solvent selection or catalyst efficiency .

Q. How can researchers characterize the structural purity of this compound?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm backbone connectivity and substituent positions.

- HPLC-MS for purity assessment (>98% by area normalization) and molecular weight verification.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities. Reference structural data from analogous pyridine carboxamides (e.g., SMILES/InChIKey in PubChem entries) can aid interpretation .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Methodological Answer : Prioritize target-specific assays based on structural analogs:

- Kinase inhibition assays (e.g., EGFR or Aurora kinases) due to the pyridine-carboxamide scaffold’s prevalence in kinase inhibitors.

- Cytotoxicity profiling (e.g., MTT assay on cancer cell lines) to evaluate antiproliferative effects, as seen in studies on (+)-nopinone-based pyridines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Conduct orthogonal validation experiments :

- Replicate assays under standardized conditions (e.g., cell line authenticity checks, controlled pH/temperature).

- Use metabolic stability tests (e.g., microsomal incubation) to assess whether divergent results stem from compound degradation. Cross-reference with computational ADME models (e.g., SwissADME) to predict bioavailability .

Q. What experimental design principles optimize reaction yield and selectivity for large-scale synthesis?

- Methodological Answer : Employ statistical Design of Experiments (DoE) :

- Use factorial designs to screen variables (e.g., temperature, catalyst loading, stoichiometry).

- Response Surface Methodology (RSM) can model nonlinear interactions and identify optimal conditions. For example, ICReDD’s feedback loop between computation and experiment minimizes iterations .

Q. How can mechanistic studies elucidate the role of the phenylpropyl group in modulating biological activity?

- Methodological Answer : Combine structure-activity relationship (SAR) studies with molecular docking :

- Synthesize analogs with varying alkyl/aryl substituents and compare activity profiles.

- Perform docking simulations (e.g., AutoDock Vina) to map interactions with target proteins (e.g., hydrophobic pockets or hydrogen-bonding residues) .

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

- Methodological Answer : For steps involving hazardous reagents (e.g., NaH in DMF):

- Use inert atmosphere conditions (argon/nitrogen) to prevent explosive side reactions.

- Follow quenching protocols (e.g., gradual addition to ice-cold water) to neutralize reactive species. Refer to safety data sheets (SDS) for pyridine analogs (e.g., N-[(4-methoxyphenyl)methyl]pyridine-2-carboxamide) for hazard mitigation .

Q. How can researchers improve the compound’s solubility for in vivo studies?

- Methodological Answer : Apply salt formation or co-solvent strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.